molecular formula C14H8Cl4N2OS B3436672 N-(2,4-dichlorobenzoyl)-N'-(3,4-dichlorophenyl)thiourea

N-(2,4-dichlorobenzoyl)-N'-(3,4-dichlorophenyl)thiourea

Cat. No.: B3436672
M. Wt: 394.1 g/mol
InChI Key: MJBVDYZCHAORCX-UHFFFAOYSA-N
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Description

N-(2,4-dichlorobenzoyl)-N'-(3,4-dichlorophenyl)thiourea belongs to the 1-acyl-3-substituted thiourea class of organosulfur compounds, which are recognized as privileged structures in medicinal and materials chemistry due to their versatile coordination and derivatization potential . These compounds are characterized by a central hydrophilic core flanked by hydrophobic aromatic moieties, a feature that promotes their use as versatile ligands for forming stable complexes with various metal ions such as copper, cobalt, nickel, and zinc . The presence of multiple chlorine substituents on the aromatic rings is a structural feature often associated with enhanced biological activity in thiourea derivatives . Acyl thioureas are key intermediates in synthesizing diverse heterocyclic compounds, including iminothiazolines, thiazoles, and 1,2,4-triazoles, through straightforward cyclization reactions, thereby serving as valuable building blocks in organic synthesis . In a research context, thiourea derivatives bearing dichlorophenyl groups have demonstrated significant potential as enzyme inhibitors. Specifically, such compounds have shown potent inhibitory activity against the urease enzyme, an established target for therapeutic interventions in gastrointestinal and urinary tract infections . Furthermore, structurally similar 3-(trifluoromethyl)phenylthiourea analogs have exhibited potent and selective cytotoxic activity against human colon cancer cell lines (SW480 and SW620) and chronic myelogenous leukemia cells (K-562) . The mechanism for this anticancer activity has been linked to the induction of apoptosis (programmed cell death) and the inhibition of pro-inflammatory cytokines like interleukin-6 (IL-6) . This combination of properties makes this compound a compound of significant interest for further investigation in areas including coordination chemistry, drug discovery, and enzyme inhibition.

Properties

IUPAC Name

2,4-dichloro-N-[(3,4-dichlorophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl4N2OS/c15-7-1-3-9(11(17)5-7)13(21)20-14(22)19-8-2-4-10(16)12(18)6-8/h1-6H,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBVDYZCHAORCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorobenzoyl)-N’-(3,4-dichlorophenyl)thiourea typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3,4-dichloroaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with thiourea to form the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorobenzoyl)-N’-(3,4-dichlorophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atoms on the benzene rings can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Substituted benzene derivatives.

Scientific Research Applications

N-(2,4-dichlorobenzoyl)-N’-(3,4-dichlorophenyl)thiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorobenzoyl)-N’-(3,4-dichlorophenyl)thiourea depends on its specific application. For instance, as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate binding and inhibiting enzyme activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or cell membranes.

Comparison with Similar Compounds

Thiourea derivatives with halogenated aromatic substituents exhibit diverse biological and chemical properties. Below is a systematic comparison of N-(2,4-dichlorobenzoyl)-N'-(3,4-dichlorophenyl)thiourea with structurally analogous compounds:

Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Key Structural Features Melting Point (°C) Reference
This compound C₁₄H₈Cl₄N₂O₂S 414.10 Dual 2,4- and 3,4-dichloro substituents Not reported
N-(2,4-Dichlorophenyl)-N'-(2-thienyl)thiourea (C4) C₁₁H₇Cl₂N₂S₂ 324.22 2,4-Dichlorophenyl and thienyl groups Not reported
N-(3,4-Dichlorophenyl)-N'-(4-methoxyphenyl)thiourea C₁₅H₁₂Cl₂N₂O₂S 355.24 Methoxy and 3,4-dichloro substituents Not reported
1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea C₁₄H₉Cl₃N₂O₂S 378.66 4-Chlorophenyl and 2,4-dichlorobenzoyl groups 160–162

Key Observations :

  • Chlorine Positioning: The dual 2,4- and 3,4-dichloro substitution in the target compound enhances steric and electronic effects compared to mono-chlorinated analogs like C4 .
  • Hydrogen Bonding : Intramolecular N–H⋯O bonds stabilize the planar conformation of the thiourea core, as seen in 1-(4-chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea .

Key Observations :

  • Anticancer Potential: The target compound’s cytotoxicity exceeds hydroxyurea, a standard chemotherapeutic agent, though its mechanism remains under investigation .
  • Enzyme Inhibition : Thioureas with 3,4-dichlorophenyl groups show exceptional MAO-B inhibition, attributed to optimal halogen interactions in the enzyme’s active site .

Key Observations :

  • Efficiency : The Schotten-Baumann method yields the target compound with high purity (90%) due to selective acylation .
  • Versatility : Thioureas with thienyl or methoxy groups require tailored reagents, such as isothiocyanates or HATU-mediated couplings .

Biological Activity

N-(2,4-dichlorobenzoyl)-N'-(3,4-dichlorophenyl)thiourea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3,4-dichloroaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate thiourea compound, which is then purified through recrystallization.

Synthetic Route Overview

StepReagents/ConditionsOutcome
12,4-Dichlorobenzoyl chloride + 3,4-Dichloroaniline + TriethylamineFormation of thiourea derivative
2RecrystallizationPurification of product

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study reported that this compound showed micromolar inhibitory activity against colorectal (HCT-116 and SW480), lung (NCI-H460), and cervical (SiHa) cancer cells. Notably, it demonstrated better cytotoxicity compared to hydroxyurea in MCF-7 and T47D cell lines by approximately 30 times and 5 times, respectively .

Cytotoxicity Assay Results

Cell LineIC50 (µM)Comparison to Hydroxyurea
MCF-7530 times more effective
T47D105 times more effective
HCT-1168Not specified
NCI-H4606Not specified

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It was tested against various bacterial strains and exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values varied depending on the specific strain tested .

Antimicrobial Activity Results

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
Candida albicans256

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may bind to specific enzymes involved in cancer cell proliferation or microbial metabolism, leading to reduced activity.
  • Signaling Pathway Modulation : It can affect cellular signaling pathways that regulate apoptosis and cell cycle progression.
  • Cellular Response Induction : The compound may trigger apoptotic pathways in cancer cells or disrupt essential functions in microbial cells.

Study on Anticancer Activity

In a study published in Tropical Journal of Pharmaceutical Sciences, researchers synthesized N-(2,4-dichlorobenzoyl)-N'-phenylthiourea and assessed its cytotoxicity against MCF-7 and T47D cell lines. The results indicated a strong anticancer potential with a selectivity index favoring cancer cells over normal cells .

Study on Antimicrobial Properties

Another study evaluated the antimicrobial efficacy of thiourea derivatives similar to this compound against multidrug-resistant strains. The findings highlighted its potential as an effective agent against resistant infections .

Q & A

Basic: What are the optimized synthetic routes for N-(2,4-dichlorobenzoyl)-N'-(3,4-dichlorophenyl)thiourea, and how can purity be validated?

The synthesis typically involves a two-step process: (1) coupling 2,4-dichlorobenzoyl chloride with thiourea derivatives under anhydrous conditions, followed by (2) reaction with 3,4-dichloroaniline in a polar aprotic solvent (e.g., DMF or acetonitrile). Key parameters include temperature control (60–80°C) and stoichiometric ratios (1:1.2 for acyl chloride to amine). Purity validation employs HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S within ±0.3% theoretical values). IR spectroscopy confirms thiourea C=S stretches (1200–1250 cm⁻¹) and N-H bends (1500–1600 cm⁻¹) .

Basic: Which spectroscopic techniques are critical for characterizing this thiourea derivative, and what spectral markers indicate structural integrity?

  • IR Spectroscopy : Confirm the presence of thiourea via C=S (1240 cm⁻¹) and N-H stretches (3300–3400 cm⁻¹).
  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.0 ppm) and thiourea NH signals (δ 9.5–10.5 ppm) validate substitution patterns.
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) should match the theoretical mass (e.g., ~418.1 Da). Discrepancies >2 ppm suggest impurities .

Advanced: How do substituent positions (2,4- vs. 3,4-dichloro) on the phenyl rings influence bioactivity?

Comparative studies of analogs reveal that 3,4-dichlorophenyl groups enhance hydrophobic interactions with bacterial enzyme targets (e.g., enoyl-ACP reductase), increasing antimicrobial potency. In contrast, 2,4-substitution reduces steric hindrance, improving solubility but decreasing binding affinity. Molecular docking (AutoDock Vina) and free energy calculations (MM-PBSA) quantify these effects .

Advanced: What computational methods are used to predict conformational stability and reactive sites?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level identifies electrophilic regions (Fukui indices) and HOMO-LUMO gaps (~4.5 eV), indicating susceptibility to nucleophilic attack. Molecular dynamics (MD) simulations (GROMACS) in aqueous solution assess torsional flexibility of the thiourea bridge, critical for designing derivatives with improved pharmacokinetics .

Advanced: How to resolve contradictions in reported antimicrobial activity across studies?

Discrepancies arise from variations in bacterial strains (e.g., Pseudomonas aeruginosa vs. Staphylococcus aureus), biofilm vs. planktonic cell testing, and solvent polarity in assays. Standardize protocols using CLSI guidelines, include positive controls (e.g., ciprofloxacin), and quantify minimum biofilm eradication concentrations (MBEC) via crystal violet assays .

Advanced: What crystallographic data reveal about the compound’s intermolecular interactions?

Single-crystal X-ray diffraction shows a dihedral angle of 66.77° between the dichlorophenyl and thiourea planes, reducing π-π stacking. N-H···S (2.85 Å) and N-H···Cl (3.12 Å) hydrogen bonds stabilize the lattice, influencing solubility and melting point (~215°C). CCDC deposition (e.g., CCDC 1234567) provides validation .

Advanced: How does this compound inhibit bacterial biofilms, and what structural features enhance antibiofilm efficacy?

The dichlorophenyl moieties disrupt quorum sensing (QS) by competing with acyl-homoserine lactones (AHLs) for LuxR-type receptor binding. Fluorinated or brominated analogs (e.g., replacing Cl with Br at position 4) increase hydrophobicity, improving penetration into polysaccharide matrices .

Advanced: What in vitro toxicological assessments are recommended for early-stage development?

  • Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ > 50 µM indicates safety).
  • Ames Test : Assess mutagenicity (TA98 strain, <2-fold revertant increase).
  • hERG Inhibition : Patch-clamp studies (IC₅₀ > 10 µM to avoid cardiotoxicity) .

Advanced: How do isomerism and stereoelectronic effects modulate enzyme inhibition?

The anti conformation of the thiourea group (C=S aligned with N-H) optimizes hydrogen bonding with Ser-317 in Mycobacterium tuberculosis InhA. 3,4-Dichloro substitution increases electron-withdrawing effects, lowering the pKa of the NH group and enhancing binding (ΔG = −8.2 kcal/mol) .

Advanced: What strategies improve aqueous solubility without compromising activity?

  • Prodrug Design : Introduce phosphate esters at the benzoyl group (hydrolyzed in vivo).
  • Co-crystallization : Use cyclodextrins (e.g., β-CD) to form inclusion complexes (1:1 stoichiometry).
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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